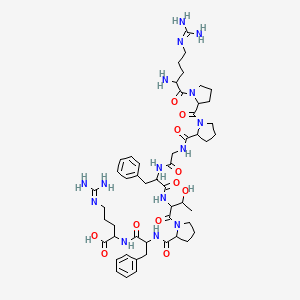

(Thr6)-bradykinin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Thr6)-bradykinine est un peptide apparenté à la bradykinine qui a été identifié dans la sécrétion cutanée de divers amphibiens, dont la grenouille Hejiang (Odorrana hejiangensis) . La bradykinine est une hormone peptidique qui joue un rôle important dans divers processus physiologiques, tels que la contraction des muscles lisses, l'inflammation et la modulation de la douleur . La variante (Thr6)-bradykinine se caractérise par la substitution de la thréonine à la sixième position de la séquence peptidique, ce qui peut modifier son activité biologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

(Thr6)-bradykinine peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide . Les acides aminés sont couplés à l'aide de réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour former des liaisons peptidiques. Après l'assemblage de la chaîne peptidique, les groupes protecteurs sont éliminés et le peptide est clivé de la résine .

Méthodes de production industrielle

La production industrielle de (Thr6)-bradykinine peut impliquer la SPPS à grande échelle ou la technologie de l'ADN recombinant. Dans la technologie de l'ADN recombinant, le gène codant pour la (Thr6)-bradykinine est inséré dans un vecteur d'expression approprié et introduit dans un organisme hôte, tel qu'Escherichia coli. L'organisme hôte produit ensuite le peptide, qui est ensuite purifié à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

(Thr6)-bradykinine peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans la modification chimique de la (Thr6)-bradykinine comprennent :

Agents oxydants : Peroxyde d'hydrogène (H2O2) pour les réactions d'oxydation.

Agents réducteurs : Dithiothréitol (DTT) pour les réactions de réduction.

Réactifs de couplage : N,N'-diisopropylcarbodiimide (DIC) et hydroxybenzotriazole (HOBt) pour la formation de liaisons peptidiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides oxydés, des peptides réduits et des analogues peptidiques avec des acides aminés substitués .

Applications de la recherche scientifique

(Thr6)-bradykinine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Mécanisme d'action

(Thr6)-bradykinine exerce ses effets en se liant aux récepteurs de la bradykinine, en particulier au récepteur B2, sur les cellules cibles . Cette liaison active les voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques, telles que la contraction des muscles lisses, la vasodilatation et la modulation de la douleur . La substitution de la thréonine à la sixième position peut modifier l'affinité du peptide pour le récepteur et son activité biologique globale .

Applications De Recherche Scientifique

(Thr6)-bradykinin has several scientific research applications, including:

Mécanisme D'action

(Thr6)-bradykinin exerts its effects by binding to bradykinin receptors, specifically the B2 receptor, on target cells . This binding activates intracellular signaling pathways, leading to various physiological responses, such as smooth muscle contraction, vasodilation, and pain modulation . The substitution of threonine at the sixth position can alter the peptide’s affinity for the receptor and its overall biological activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Bradykinine : Le peptide parent avec une structure similaire mais sans la substitution de la thréonine à la sixième position.

Des-Arg9-bradykinine : Un analogue de la bradykinine avec l'élimination du résidu arginine C-terminal, ce qui modifie sa spécificité du récepteur.

Lys-bradykinine : Un analogue de la bradykinine avec un résidu lysine supplémentaire à la N-extrémité, ce qui peut améliorer son activité biologique.

Unicité

(Thr6)-bradykinine est unique en raison de la substitution de la thréonine à la sixième position, ce qui peut modifier considérablement son activité biologique par rapport aux autres peptides apparentés à la bradykinine . Cette modification peut modifier l'affinité de liaison du peptide pour le récepteur et ses effets physiologiques globaux .

Propriétés

IUPAC Name |

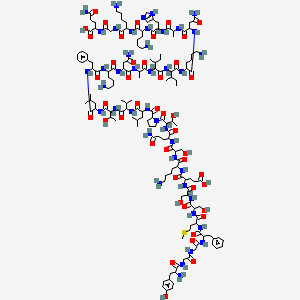

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H75N15O11/c1-30(67)41(48(75)65-25-11-20-38(65)45(72)62-36(28-32-15-6-3-7-16-32)42(69)61-34(49(76)77)18-9-23-58-51(55)56)63-43(70)35(27-31-13-4-2-5-14-31)60-40(68)29-59-44(71)37-19-10-24-64(37)47(74)39-21-12-26-66(39)46(73)33(52)17-8-22-57-50(53)54/h2-7,13-16,30,33-39,41,67H,8-12,17-29,52H2,1H3,(H,59,71)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,76,77)(H4,53,54,57)(H4,55,56,58) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEENLDNPNYUZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H75N15O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12316699.png)

![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)

![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)

![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)

![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)

![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)

![4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)

![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)